molecular formula C24H16N4O2S2 B12391140 Ripk2/3-IN-1

Ripk2/3-IN-1

Cat. No.: B12391140
M. Wt: 456.5 g/mol
InChI Key: OUMWMQOMQTXCGS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Ripk2/3-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactionsIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

Ripk2/3-IN-1 undergoes several types of chemical reactions, including:

Scientific Research Applications

Ripk2/3-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Ripk2/3-IN-1 exerts its effects by inhibiting the kinase activity of RIPK2 and RIPK3. Upon activation by upstream receptors, RIPK2 and RIPK3 undergo autophosphorylation, which is crucial for the activation of downstream signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). By inhibiting these kinases, this compound prevents the activation of these pathways, thereby reducing the production of pro-inflammatory cytokines and modulating immune responses .

Comparison with Similar Compounds

Ripk2/3-IN-1 is unique due to its dual inhibitory activity against both RIPK2 and RIPK3. Similar compounds include:

This compound stands out due to its potent dual inhibition, making it a valuable tool in the study of inflammatory diseases and cancer.

Properties

Molecular Formula

C24H16N4O2S2

Molecular Weight

456.5 g/mol

IUPAC Name

[5-[4-(1,3-benzothiazol-5-ylamino)-6-thiophen-2-ylquinazolin-7-yl]furan-2-yl]methanol

InChI

InChI=1S/C24H16N4O2S2/c29-11-15-4-5-21(30-15)16-10-19-18(9-17(16)22-2-1-7-31-22)24(26-12-25-19)28-14-3-6-23-20(8-14)27-13-32-23/h1-10,12-13,29H,11H2,(H,25,26,28)

InChI Key

OUMWMQOMQTXCGS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=C3C(=C2)C(=NC=N3)NC4=CC5=C(C=C4)SC=N5)C6=CC=C(O6)CO

Origin of Product

United States

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